molecular formula C5H8N2O2S B2538030 4-METHANESULFONYL-3-METHYL-1H-PYRAZOLE CAS No. 2385297-07-2

4-METHANESULFONYL-3-METHYL-1H-PYRAZOLE

Cat. No.: B2538030
CAS No.: 2385297-07-2
M. Wt: 160.19
InChI Key: DXWNTDPQIPHBGH-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-3-methyl-1H-pyrazole typically involves the reaction of pyrazole derivatives with methanesulfonyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Scientific Research Applications

4-Methanesulfonyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carboxaldehyde
  • 3-Methyl-1H-pyrazole-4-carbonitrile
  • 4-Methyl-1H-pyrazole

Comparison: 4-Methanesulfonyl-3-methyl-1H-pyrazole is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

5-methyl-4-methylsulfonyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-4-5(3-6-7-4)10(2,8)9/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWNTDPQIPHBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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